molecular formula C30H60O4Sn B12644865 Dibutylbis((1-oxoisoundecyl)oxy)stannane CAS No. 93893-96-0

Dibutylbis((1-oxoisoundecyl)oxy)stannane

Cat. No.: B12644865
CAS No.: 93893-96-0
M. Wt: 603.5 g/mol
InChI Key: KSIWHACYGVNNRU-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibutylbis((1-oxoisoundecyl)oxy)stannane typically involves the reaction of dibutyltin oxide with 1-oxoisoundecyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane to facilitate the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Dibutylbis((1-oxoisoundecyl)oxy)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of new organotin compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tin oxides, while reduction reactions may produce tin hydrides. Substitution reactions can lead to the formation of various organotin derivatives.

Scientific Research Applications

Chemistry: Dibutylbis((1-oxoisoundecyl)oxy)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds.

Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for further investigation in this field.

Medicine: The compound is explored for its potential use in medicinal chemistry, particularly in the development of new drugs. Its unique chemical properties may offer advantages in drug design and delivery.

Industry: In the industrial sector, this compound is used as a catalyst in polymerization reactions. It is also employed in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which dibutylbis((1-oxoisoundecyl)oxy)stannane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may influence various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.

Comparison with Similar Compounds

  • Dibutyltin oxide
  • Dibutyltin dichloride
  • Dibutylbis((1-oxoisooctyl)oxy)stannane

Comparison: Dibutylbis((1-oxoisoundecyl)oxy)stannane is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to dibutyltin oxide and dibutyltin dichloride, it has a higher molecular weight and different reactivity patterns. Dibutylbis((1-oxoisooctyl)oxy)stannane, while similar in structure, differs in the length of the alkyl chain, which can influence its solubility and reactivity.

Properties

CAS No.

93893-96-0

Molecular Formula

C30H60O4Sn

Molecular Weight

603.5 g/mol

IUPAC Name

[dibutyl(9-methyldecanoyloxy)stannyl] 9-methyldecanoate

InChI

InChI=1S/2C11H22O2.2C4H9.Sn/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;2*1-3-4-2;/h2*10H,3-9H2,1-2H3,(H,12,13);2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

KSIWHACYGVNNRU-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)CCCCCCCC(C)C)OC(=O)CCCCCCCC(C)C

Origin of Product

United States

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